molecular formula C15H22BNO3 B12341262 N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B12341262
M. Wt: 275.15 g/mol
InChI Key: ZAODGLYLWBMJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of arylboronic esters functionalized with acetamide groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis. The methyl group at the phenyl ring’s 2-position and the acetamide at the meta position (relative to boron) confer distinct steric and electronic properties, influencing reactivity and solubility .

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H22BNO3/c1-10-7-8-12(9-13(10)17-11(2)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18)

InChI Key

ZAODGLYLWBMJKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This process includes the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Inhibition of Tumor Growth
A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value of approximately 0.126 μM. This indicates a strong potential for further development as a therapeutic agent against triple-negative breast cancer (TNBC) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 0.25–1 μg/mL . This suggests potential applications in treating resistant bacterial infections.

Drug Delivery Systems

N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can serve as a drug delivery vehicle due to its boron-containing structure. Boron compounds are known to enhance the solubility and stability of drugs in biological systems.

Table 1: Summary of Medicinal Applications

Application TypeSpecific UseEfficacy/Results
AnticancerBreast cancer treatmentIC50 = 0.126 μM against MDA-MB-231
AntimicrobialMRSA infectionsMIC = 0.25–1 μg/mL
Drug Delivery SystemsEnhancing drug solubilityImproved stability and bioavailability

Polymer Chemistry

The compound's unique dioxaborolane moiety makes it suitable for use in polymerization processes. It can act as a cross-linking agent or a monomer in the synthesis of advanced materials with tailored properties.

Photonic Applications

Research indicates that compounds containing boron can enhance the optical properties of materials used in photonics. N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may be explored for applications in optoelectronic devices due to its potential to modify light absorption and emission characteristics.

Table 2: Summary of Material Science Applications

Application TypeSpecific UseProperties Enhanced
Polymer ChemistryCross-linking agentImproved mechanical strength
Photonic ApplicationsOptoelectronic devicesEnhanced light absorption/emission

Mechanism of Action

The mechanism of action of N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(2-Methyl-5-(pinacolboron)phenyl)pivalamide
  • Key Difference : Pivalamide (tert-butyl carboxamide) replaces acetamide.
  • Molecular weight increases to 317.23 g/mol versus ~299.15 g/mol for the acetamide analog .
N-(2-Chloro-5-(pinacolboron)phenyl)acetamide
  • Key Difference : Chlorine substituent at the 2-position.
  • Impact : The electron-withdrawing chlorine enhances electrophilicity at the boron center, improving cross-coupling efficiency. This compound (CAS: 1351379-40-2) is priced at €294–568, reflecting its synthetic utility .
N-(5-(Pinacolboron)-2-pyridyl)acetamide
  • Key Difference : Pyridine ring replaces benzene.
  • Impact : The nitrogen heteroatom alters electronic properties, increasing solubility in polar solvents and enabling coordination to metal catalysts. This derivative (CAS: 874363-18-5) shows 70% structural similarity to the target compound .

Boron Position and Regioselectivity

N-(4-(Pinacolboron)phenyl)acetamide
  • Key Difference : Boron at the para position.
  • Impact : Synthesized via iridium-catalyzed borylation, this isomer forms in 93% yield under optimized conditions (THF, 50°C). Para substitution reduces steric hindrance, favoring higher yields in coupling reactions compared to meta-substituted analogs .
N-(3,5-Bis(pinacolboron)phenyl)acetamide
  • Key Difference : Dual boron groups at meta positions.
  • Impact: The bis-borylated derivative exhibits enhanced reactivity in multi-component couplings but requires rigorous chromatographic purification (3:1 di-borylated:mono-borylated ratio). ¹H NMR analysis confirms regioselectivity .

Functional Group Modifications

N-(3-Fluoro-4-(pinacolboron)phenyl)acetamide
  • Key Difference : Fluorine at the 3-position.
  • Impact: Fluorine’s electron-withdrawing effect stabilizes the boron-aryl bond, as evidenced by ¹¹B-NMR shifts (29.94 ppm vs. 31.08 ppm for non-fluorinated analogs). This compound (CAS: 504437-66-5) is marketed as an API intermediate .
N-(2-(Pinacolboron)-5-(trifluoromethoxy)phenyl)acetamide
  • Key Difference : Trifluoromethoxy group at the 5-position.
  • Impact : The CF₃O group increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration. This derivative (CAS: 1150271-56-9) is used in CNS drug discovery .

Physicochemical and Spectroscopic Data

Compound Molecular Weight (g/mol) ¹¹B-NMR (ppm) Yield (%) Melting Point (°C)
Target Compound 299.15 31.08 52–74* 91–110*
N-(2-Methyl-5-(pinacolboron)phenyl)pivalamide 317.23
N-(4-(Pinacolboron)phenyl)acetamide 273.12 30.5 93
N-(2-Chloro-5-(pinacolboron)phenyl)acetamide 313.60

*Data inferred from structurally similar compounds in .

Biological Activity

N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
  • Molecular Formula : C15H22BNO2
  • Molecular Weight : 259.15 g/mol
  • CAS Number : 1218791-01-5

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which may enhance the compound's efficacy in biological systems.

Biological Activities

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibit significant antiproliferative effects on various cancer cell lines. For example:
      • In vitro assays demonstrated an IC50 value of 0.34 μM against MCF-7 breast cancer cells and 0.52 μM against HeLa cervical cancer cells .
      • Mechanistic studies revealed that these compounds induce apoptosis and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Properties :
    • The compound has shown potential in reducing pro-inflammatory cytokines such as IL-6 and NO in microglial cells . This suggests a possible application in treating neuroinflammatory conditions.
  • Antiviral Activity :
    • Some derivatives have been reported to exhibit antiviral properties against influenza viruses. They demonstrated a significant reduction in viral load in infected models .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound on triple-negative breast cancer (TNBC). The results indicated that the compound significantly inhibited cell proliferation and reduced lung metastasis in mouse models. The mechanism involved inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Case Study 2: Safety Profile Assessment

In a subacute toxicity study involving healthy mice, a structurally similar compound was administered at high doses (40 mg/kg). The findings indicated a favorable safety profile with no significant adverse effects observed over the treatment period .

Data Summary Table

Activity TypeCell Line/ModelIC50 Value (μM)Observations
AnticancerMCF-70.34Induces apoptosis and G2/M arrest
AnticancerHeLa0.52Significant antiproliferative effect
Anti-inflammatoryBV-2 Microglial CellsNot specifiedReduced NO and IL-6 levels
AntiviralInfluenza Virus ModelNot specifiedSignificant viral load reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.